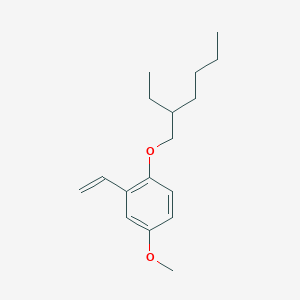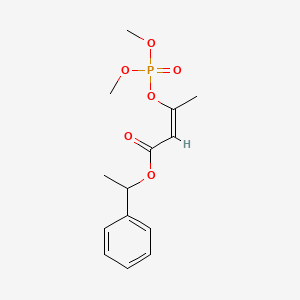
2E-Hexenal-2,3-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2E-Hexenal-2,3-d2 is a deuterated form of 2E-Hexenal, a six-carbon aldehyde with the molecular formula C6H10O. This compound is characterized by the presence of a double bond in the E-configuration at the second carbon atom. It is commonly found in various fruits, vegetables, and spices, contributing to their characteristic fresh, green odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2E-Hexenal-2,3-d2 can be synthesized through several methods, including enzymatic synthesis and chemical synthesis. One common method involves the use of hydroperoxide lyase (HPL) from Amaranthus tricolor to catalyze the reaction of 13-hydroperoxy-9Z, 11E, 15Z-octadecatrienoic acid (13-HPOT) to produce 2E-Hexenal. The reaction conditions typically include a pH of 7.5, a temperature of 20°C, and the presence of butylated hydroxytoluene (BHT) and dithiothreitol (DTT) as stabilizers .
Industrial Production Methods: Industrial production of this compound often involves continuous-flow synthesis using a two-stage microreactor system. This method enhances the efficiency and selectivity of the reaction, producing high yields of the desired compound. The reaction typically involves an autothermal Prins-type reaction followed by hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions: 2E-Hexenal-2,3-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of hexanoic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hexanol.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium borohydride, producing hexenol as a major product.
Major Products: The major products formed from these reactions include hexanoic acid, hexanol, and hexenol, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2E-Hexenal-2,3-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of aldehyde reactivity and as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant metabolism.
Medicine: Research has explored its potential as an antibacterial and antifungal agent, particularly in the context of plant-derived natural products.
Industry: this compound is used in the flavor and fragrance industry due to its characteristic green odor, enhancing the sensory properties of various products
Wirkmechanismus
The mechanism of action of 2E-Hexenal-2,3-d2 involves its interaction with various molecular targets and pathways:
Plant Defense: It modulates plant resistance against pathogens by regulating the expression of defense-related genes and proteins.
Antifungal Activity: The compound inhibits the growth of fungal pathogens by disrupting cell wall and membrane integrity, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
2E-Hexenal-2,3-d2 can be compared with other similar compounds such as:
2-Hexenal: Both compounds share similar structures and reactivity, but this compound is deuterated, making it useful in isotopic labeling studies.
Hexanal: This compound lacks the double bond present in this compound, resulting in different reactivity and sensory properties.
3-Hexenal: This isomer has the double bond in a different position, leading to variations in its chemical behavior and applications
Eigenschaften
CAS-Nummer |
164791-70-2 |
|---|---|
Molekularformel |
C6H8OD2 |
Molekulargewicht |
100.16 |
Reinheit |
90% min. |
Synonyme |
2E-Hexenal-2,3-d2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






